2-Chloroquinoline-8-carboxylic acid
Overview
Description
“2-Chloroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic heterocycle .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, reactions of related 2-chloroquinoline derivatives have been reported . These include reactions with phenylhydrazine, nucleophilic substitution reactions, and others .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.61 g/mol . It is a solid with a predicted boiling point of 411.9±25.0 °C and a density of 1.469 .
Scientific Research Applications
Synthesis and Antibacterial Properties
One study involved the synthesis of 8-nitrofluoroquinolone derivatives to investigate their antibacterial properties, utilizing synthon preparation and introduction of substituted primary amine appendages. The prepared compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential for developing new antibacterial agents (Al-Hiari et al., 2007).
Chemistry and Synthetic Applications
A review covering the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs discussed their synthesis and the reactions used to construct fused or binary quinoline-core heterocyclic systems. This review also touched on the biological evaluation and synthetic applications of these compounds, indicating a broad interest in their utility in chemical synthesis (Hamama et al., 2018).
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation
Research into auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives has expanded the toolkit for selective functionalization of these compounds. This methodological advancement allows for precise modifications, enhancing the synthesis of complex organic molecules (Shabashov & Daugulis, 2010).
Antitubercular Activity
Another study reported the synthesis of novel dihydroquinoline carboxamides with potent antitubercular activity. This research underscores the potential of quinoline derivatives in addressing tuberculosis, a global health concern, by providing new avenues for therapeutic intervention (Marvadi et al., 2020).
Photolabile Protecting Groups
The development of photolabile protecting groups based on brominated hydroxyquinoline for carboxylic acids exemplifies the application of 2-Chloroquinoline-8-carboxylic acid derivatives in materials science. These groups enable controlled release of bioactive molecules, offering innovative solutions for drug delivery systems (Fedoryak & Dore, 2002).
Photodegradation of Herbicides
The study of photodegradation of quinolinecarboxylic herbicides in aqueous systems revealed insights into environmental chemistry and pollutant breakdown. Understanding these mechanisms is crucial for developing strategies to mitigate the impact of chemical pollutants (Pinna & Pusino, 2012).
Safety and Hazards
The safety data sheet for 2-Chloroquinoline-8-carboxylic acid indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Future Directions
Mechanism of Action
Target of Action
Quinoline motifs, which 2-chloroquinoline-8-carboxylic acid is a part of, have been recognized for their broad spectrum of bioactivity . This suggests that this compound may interact with multiple targets in the body.
Mode of Action
It’s known that quinoline motifs can undergo various chemical reactions, including substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Quinoline motifs are known to be involved in a variety of biological and pharmacological applications . This suggests that this compound may affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Given the broad bioactivity of quinoline motifs , it’s likely that this compound has multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
2-chloroquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCCDPEWOWYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597510 | |
Record name | 2-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-54-1 | |
Record name | 2-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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